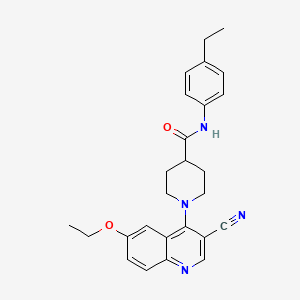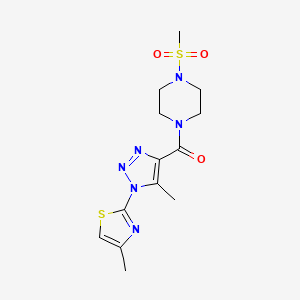
(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C13H18N6O3S2 and its molecular weight is 370.45. The purity is usually 95%.
BenchChem offers high-quality (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Catalyst- and Solvent-Free Synthesis
An efficient, regioselective synthesis of triazole and its derivatives has been developed, utilizing catalyst- and solvent-free conditions. This method highlights the strategic use of heterocyclic amide intermediates for the preparation of complex molecules, potentially applicable for the synthesis of the specified compound (Moreno-Fuquen et al., 2019).
Biological Activity of Triazole Analogues
A series of triazole analogues, including structures similar to the specified compound, have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. This research suggests potential antimicrobial applications for compounds with similar structures (Nagaraj et al., 2018).
Potential Biological Activities
Antimicrobial Activities
New 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities, indicating the potential of triazole compounds in developing antimicrobial agents. These activities are crucial for compounds that could serve as leads for new therapeutic agents (Bektaş et al., 2007).
Herbicidal and Insecticidal Activities
Novel N-phenylpyrazolyl aryl methanones derivatives have been synthesized and showed favorable herbicidal and insecticidal activities, demonstrating the agricultural application potential of such compounds (Wang et al., 2015).
Application in Drug Discovery
Apoptosis Inducing Ability
A library of substituted triazolyl(piperazinyl)methanone derivatives has been studied for their cytotoxic activity against various cancer cell lines. One compound exhibited significant cytotoxicity and was shown to induce apoptosis, highlighting the potential use of similar compounds in cancer therapy (Manasa et al., 2020).
properties
IUPAC Name |
[5-methyl-1-(4-methyl-1,3-thiazol-2-yl)triazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S2/c1-9-8-23-13(14-9)19-10(2)11(15-16-19)12(20)17-4-6-18(7-5-17)24(3,21)22/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONXFWSAWSEHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2557658.png)


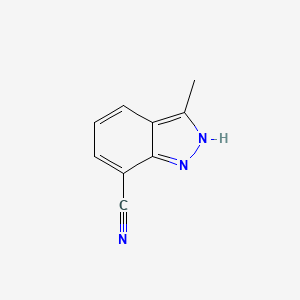
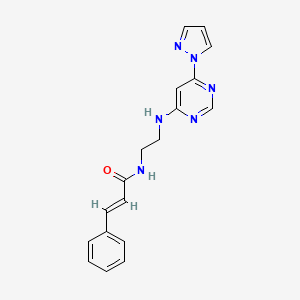
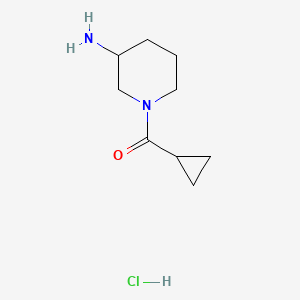
![2-[[4-(4-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2557665.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2557666.png)



